4-羟基烟酸

描述

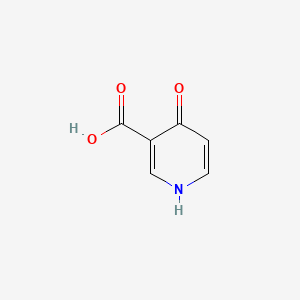

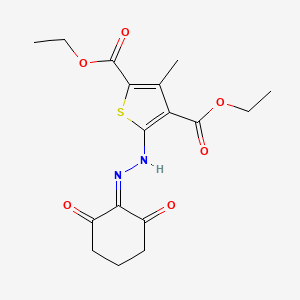

4-Hydroxynicotinic acid is a chemical synthesis reagent . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The molecular formula is C6H5NO3 .

Synthesis Analysis

While specific synthesis methods for 4-Hydroxynicotinic acid were not found in the search results, it is known to be used as a reagent in chemical synthesis .Molecular Structure Analysis

The molecular formula of 4-Hydroxynicotinic acid is C6H5NO3 . It has an average mass of 139.109 Da and a monoisotopic mass of 139.026947 Da .Physical And Chemical Properties Analysis

4-Hydroxynicotinic acid is a solid at room temperature . It has a molecular weight of 139.11 .科学研究应用

4-羟基烟酸的互变异构多态性:

- 该研究发现 4-HNA 在固态中可以以 4-HNA 或其互变异构体 4-氧代-1,4-二氢吡啶-3-羧酸 (4-ODHPCA) 存在。该研究通过不同的分析技术探索了其相态行为和多态性,有助于我们了解其物理和化学性质 (Long 等人,2016).

去质子化 6-羟基烟酸的红外多光子解离光谱:

- 本文使用光谱和理论计算研究了去质子化 6-羟基烟酸的气相结构。尽管重点研究 6-羟基烟酸,但本研究提供了适用于更广泛的羟基烟酸类(包括 4-HNA)的见解 (van Stipdonk 等人,2014).

4-羟基烟酸的一种稳健但亚稳态的新型半水合物:

- 这项研究分离并表征了 4-HNA 的一种新水合物,有助于了解其晶体结构和水化性质 (Matias 等人,2011).

通过 3-(三乙氧基甲硅烷基)-丙基异氰酸酯接枝的 2-羟基烟酸桥分子设计一系列发光杂化材料:

- 本研究重点是合成改性的 2-羟基烟酸和制备发光杂化材料,表明了羟基烟酸在材料科学中的潜在应用 (Wang & Yan,2006).

酶促羟基化在工业应用中的应用:

- 讨论了在工业应用中使用羟基化(包括涉及羟基烟酸的羟基化)。这突出了 4-HNA 在生物技术和工业过程中的相关性 (Kulla,1991).

安全和危害

4-Hydroxynicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Crystallization from solution is an important process that has been used for centuries in the preparation and purification of products . There is still a considerable lack of understanding about the molecular mechanisms behind the formation of crystals . Future studies could investigate the link between the molecular structure of a solute in a saturated solution and in the crystalline solid in equilibrium with that solution . This could be particularly relevant for the hydroxynicotinic acid family .

作用机制

Target of Action

4-Hydroxynicotinic acid (4-HNA) is a derivative of nicotinic acid, which is a form of Vitamin B3It’s known that nicotinic acid interacts with nicotinic acetylcholine receptors (nachrs) in the brain

Mode of Action

It’s known that the first step in the degradation of nicotinic acid, a process that 4-hna is involved in, is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid . This process is catalyzed by an independently evolved molybdenum-containing hydroxylase .

Biochemical Pathways

4-HNA is involved in the degradation of nicotinic acid. The first step in this process is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid .

Pharmacokinetics

It’s known that the compound is solid at room temperature , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

It’s known that the compound plays a role in the degradation of nicotinic acid, a process that is important for the metabolism of vitamin b3 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-HNA. For example, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability . Additionally, the presence of other compounds in the environment can potentially influence the compound’s stability and efficacy .

属性

IUPAC Name |

4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCUBGPSZDGABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976370 | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609-70-1, 72676-96-1 | |

| Record name | 4-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different solid-state forms of 4-hydroxynicotinic acid?

A: 4-Hydroxynicotinic acid (4-HNA) exhibits tautomeric polymorphism, existing as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA). It has been found in three anhydrous polymorphs (I, II, and III) and two hydrate forms. [] The packing motifs in these forms are influenced by the hydrogen bonding patterns involving the oxygen atoms and water molecules (in hydrates). []

Q2: How stable are the different forms of 4-hydroxynicotinic acid?

A: Anhydrates I and II of 4-HNA convert to form III upon heating. [] Similarly, both hydrate forms dehydrate at elevated temperatures, eventually transforming into anhydrate III. [] Sublimation of any of the five forms also leads to the formation of form III. [] This suggests that form III might be the most thermodynamically stable form.

Q3: Is there a form of 4-hydroxynicotinic acid hydrate that shows unusual stability?

A: Interestingly, a hemihydrate form of 4-HNA (4HNA·0.5H2O) demonstrates unexpected robustness against spontaneous dehydration at ambient conditions, despite thermodynamic predictions. [] This stability is attributed to a significant kinetic barrier associated with the removal of water molecules from the crystal lattice. []

Q4: What is the mechanism of dehydration for the robust hemihydrate form of 4-hydroxynicotinic acid?

A: Research suggests that the dehydration of 4HNA·0.5H2O is kinetically controlled, with an activation energy (Ea) ranging from 85 kJ·mol–1 to 133 kJ·mol–1. [] This high activation energy contributes to the hemihydrate's resistance to water loss. [] Microscopic analysis reveals changes in crystal morphology during dehydration, suggesting a complex process involving nucleation and growth of the anhydrous phase. []

Q5: Are there any synthetic routes available for 4-hydroxynicotinic acid?

A: Yes, 4-hydroxynicotinic acid can be synthesized from readily available starting materials. One approach involves a simple method utilizing cyano compounds derived from 4-hydroxy-3-iodopyridine. [] This method provides a straightforward route to obtain the desired compound. Additionally, 4-hydroxynicotinic acid can be synthesized from butadienedicarbonitriles. []

Q6: Can 4-hydroxynicotinic acid be used in the synthesis of coordination polymers?

A: Yes, 4-hydroxynicotinic acid can act as a ligand in coordination polymers. For example, a novel 1-D manganese coordination polymer, (where H2L = 4-hydroxynicotinic acid), was synthesized hydrothermally. [] Interestingly, the synthesis involved in situ ligand formation from a 3,4-pyridinedicarboxylic acid precursor. [] In this polymer, the 4-hydroxynicotinic acid ligand bridges Mn(II)-centered octahedra to create the 1-D framework. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727069.png)

![1-[3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone](/img/structure/B7727076.png)

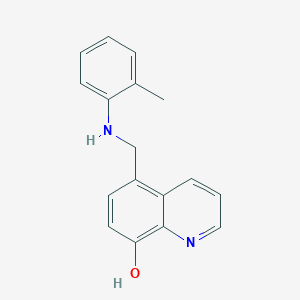

![5-[(2,3-Dimethylanilino)methyl]quinolin-8-ol](/img/structure/B7727081.png)

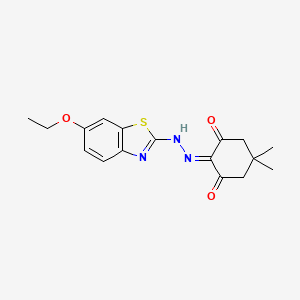

![ethyl 2,4-dimethyl-5-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B7727090.png)

![2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)acetamide](/img/structure/B7727092.png)

![3-[(5E)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B7727120.png)

![3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727159.png)

![3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727165.png)

![N-{4-[7-(4-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B7727168.png)